2-hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide
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Overview
Description
2-Hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide is a chemical compound that belongs to the benzamide class Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound has been found to have an affinity data ic50 of 630nm , indicating that it may have a specific target in the body.
Mode of Action
The compound’s interaction with its targets could result in changes at the molecular level, potentially influencing cellular processes .
Biochemical Pathways
Pharmacokinetics
These properties would impact the compound’s bioavailability, determining how much of the compound reaches its target site in the body .
Result of Action
The compound’s interaction with its targets could result in changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide typically involves the condensation of 2-hydroxy-5-iodobenzoic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-iodo-N-(4-methoxyphenyl)benzaldehyde.
Reduction: Formation of 2-hydroxy-5-amino-N-(4-methoxyphenyl)benzamide.
Substitution: Formation of 2-hydroxy-5-chloro-N-(4-methoxyphenyl)benzamide.
Scientific Research Applications
2-Hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-chloro-N-(4-methoxyphenyl)benzamide
- 2-Hydroxy-5-bromo-N-(4-methoxyphenyl)benzamide
- 2-Hydroxy-5-fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
2-Hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s ability to undergo halogen exchange reactions and increases its lipophilicity, which can improve its bioavailability and cellular uptake. Additionally, the iodine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity to molecular targets .
Properties
IUPAC Name |
2-hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO3/c1-19-11-5-3-10(4-6-11)16-14(18)12-8-9(15)2-7-13(12)17/h2-8,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFTZFAQYHROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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